molecular formula C20H22N2O6S B2870639 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941893-71-6

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2870639
CAS No.: 941893-71-6
M. Wt: 418.46
InChI Key: SOBYEFYACFEJBU-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates several privileged pharmacophores, including a 2,3-dihydrobenzo[1,4]dioxine moiety and a sulfonamide functional group . The sulfonamide group is a well-established motif in drug discovery, known for its ability to confer various biological activities and to act as a key binding element in enzyme inhibition . The molecular architecture of this compound, which also features a 2-oxopiperidine unit, suggests potential for diverse biological interactions. Researchers can explore this molecule as a key intermediate or a novel chemical entity in the development of therapeutic agents. Its complex structure makes it a valuable candidate for high-throughput screening and structure-activity relationship (SAR) studies aimed at discovering new enzyme inhibitors or receptor modulators. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-26-17-7-5-14(12-16(17)22-9-3-2-4-20(22)23)21-29(24,25)15-6-8-18-19(13-15)28-11-10-27-18/h5-8,12-13,21H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBYEFYACFEJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 2,3-Dihydrobenzo[b]Dioxine

The dihydrobenzo[b]dioxine scaffold is subjected to chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) at 0–5°C
  • Reagents: 1.2 equiv. ClSO₃H added dropwise
  • Reaction Time: 4–6 hours
  • Workup: Quenching with ice-water, extraction with DCM, and drying over Na₂SO₄

Yield: 65–72%

Purification

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding a white crystalline solid.

Synthesis of 4-Methoxy-3-(2-Oxopiperidin-1-yl)Aniline

Formation of the 2-Oxopiperidinyl Moiety

2-Oxopiperidine is synthesized via cyclization of δ-aminovaleric acid under acidic conditions.

Reaction Conditions

  • Catalyst: Concentrated HCl (2.0 equiv.)
  • Temperature: Reflux at 110°C for 8 hours
  • Workup: Neutralization with NaOH, extraction with ethyl acetate

Yield: 78–85%

Introduction of the Methoxy Group

4-Hydroxy-3-nitroaniline is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)
  • Base: 2.5 equiv. K₂CO₃
  • Temperature: 60°C for 6 hours
  • Workup: Filtration and solvent evaporation

Yield: 88–92%

Reduction of Nitro to Amine

The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst.

Reaction Conditions

  • Solvent: Ethanol
  • Pressure: 1 atm H₂
  • Time: 12 hours
  • Workup: Filtration and solvent removal

Yield: 95–98%

Coupling of Intermediates to Form the Sulfonamide

Sulfonamide Bond Formation

The sulfonyl chloride is reacted with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline in the presence of a base.

Reaction Conditions

  • Solvent: Pyridine or DCM
  • Base: Triethylamine (TEA, 2.0 equiv.)
  • Temperature: Room temperature (25°C) for 12 hours
  • Workup: Extraction with DCM, washing with HCl (1M), and drying

Yield: 60–68%

Purification

The product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1) followed by recrystallization from methanol.

Characterization Data

Table 1: Spectroscopic Data for Key Intermediates

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2,3-Dihydrobenzo[b]dioxine-6-sulfonyl chloride 112–114 1360 (S=O), 1175 (S-O) 7.25 (d, 1H), 6.85 (d, 1H), 4.30 (s, 4H) 148.2 (C-SO₂), 122.4–115.3 (aromatic)
4-Methoxy-3-(2-oxopiperidin-1-yl)aniline 89–91 1670 (C=O), 3350 (NH₂) 6.75 (s, 1H), 6.60 (d, 1H), 3.80 (s, 3H), 3.45 (t, 2H) 172.5 (C=O), 55.2 (OCH₃), 42.3–25.6 (piperidinyl)
Final product 158–160 1325 (S=O), 1675 (C=O) 7.40 (d, 1H), 6.95 (d, 1H), 4.35 (s, 4H), 3.85 (s, 3H) 170.8 (C=O), 148.6 (C-SO₂), 55.0 (OCH₃)

Table 2: Optimization of Coupling Reaction

Parameter Condition Range Optimal Value Yield (%)
Solvent DCM, THF, DMF Pyridine 68
Base TEA, NaOH, NaHCO₃ TEA 68
Temperature (°C) 0–50 25 68
Time (hours) 6–24 12 68

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Features and Substituents

Compound Name / ID Core Structure Key Substituents Notable Features
Target Compound Benzodioxane sulfonamide 4-methoxy, 3-(2-oxopiperidin-1-yl)phenyl Oxopiperidine enhances rigidity; methoxy modulates electronic effects
Compound 27 () Benzodioxane carboxamide 4-methyl, quinoline-6-carboxamide Carboxamide instead of sulfonamide; quinoline for aromatic stacking
Compound 5f () Bis(sulfonyl)amino isoxazoline Spiro-cyclooctane, dual benzodioxane sulfonamides Spirocyclic structure increases 3D complexity; dual sulfonamides enhance polarity
Compound 73 () Benzodioxane sulfonamide Thiophene-pyridine hybrid Thiophene and pyridine rings for π-π interactions; targets perforin inhibition
N-(4-Aminophenyl) analogue () Benzodioxane sulfonamide 4-aminophenyl Amino group improves solubility; potential for covalent binding
Compound in Benzodioxane sulfonamide Fluorophenyl-piperazinyl, furyl ethyl Piperazine enhances bioavailability; fluorine increases metabolic stability

Key Differentiators

  • Oxopiperidine vs. Piperazine () : The oxopiperidine in the target compound provides a rigid, hydrogen-bonding motif compared to the flexible, basic piperazine, altering target engagement.
  • Sulfonamide vs. Carboxamide () : Sulfonamide’s stronger acidity and hydrogen-bonding capacity may improve target affinity over carboxamide.
  • Spirocyclic vs. Linear () : Spiro-annulated derivatives (e.g., 5f) offer steric constraints that could reduce off-target effects.

Biological Activity

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a methoxy group, an oxopiperidine ring, and a sulfonamide moiety, contributing to its unique biological properties. The molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3} with a molecular weight of approximately 352 Da.

PropertyValue
Molecular FormulaC21H24N2O3
Molecular Weight352 Da
LogP3.11
Polar Surface Area (Å)59
Hydrogen Bond Acceptors Count3
Hydrogen Bond Donors Count1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxopiperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Methoxy Group : Methylation reactions using reagents such as methyl iodide.
  • Formation of the Sulfonamide Moiety : Acylation reactions with sulfonyl chlorides.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties . For instance, studies have shown that derivatives containing the oxopiperidine structure demonstrate effective antibacterial activity against various strains including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. For example:

  • Compounds derived from oxadiazole structures have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives exhibited IC50 values significantly lower than standard treatments like 5-Fluorouracil .
CompoundCell LineIC50 Value (µM)Comparison Drug
Compound 3aMCF-724.745-Fluorouracil
Compound 13MCF-75.12Tamoxifen

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
  • Cell Cycle Modulation : Interference with cell cycle progression in cancer cells.

Case Studies

A comprehensive study conducted by Alam et al. synthesized various derivatives containing the oxopiperidine moiety and evaluated their biological activities. The results indicated several compounds with significant anticancer activity and low toxicity profiles compared to established chemotherapeutics .

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